methyl 5-((2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate

Description

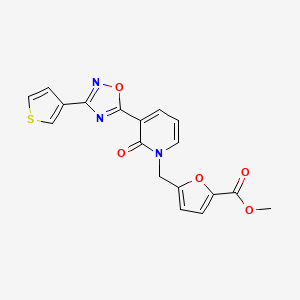

The compound "methyl 5-((2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate" is a heterocyclic molecule featuring a pyridine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a methyl-linked furan-2-carboxylate group. The pyridine ring is functionalized at the 2-position with an oxo group, forming a lactam-like structure, while the 3-position hosts the 1,2,4-oxadiazole ring conjugated to a thiophen-3-yl group.

Properties

IUPAC Name |

methyl 5-[[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c1-24-18(23)14-5-4-12(25-14)9-21-7-2-3-13(17(21)22)16-19-15(20-26-16)11-6-8-27-10-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDDLGHALHUDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues documented in the evidence, enabling comparisons of physicochemical properties, synthetic pathways, and functional group interactions.

Table 1: Key Comparative Data

Key Observations

Functional Group Influence on Melting Points: The target compound’s furan-carboxylate group likely increases polarity compared to the phenyl and tosyl groups in the analogue.

Synthetic Strategies :

- The compound was synthesized via enantioselective methods with column chromatography purification, highlighting challenges in isolating stereoisomers of pyridine derivatives . The compound employed Suzuki-Miyaura coupling (using thiophen-3-ylboronic acid), suggesting that similar palladium-catalyzed cross-coupling could be applicable for introducing the thiophene-oxadiazole moiety in the target compound .

Spectroscopic Signatures :

- The IR carbonyl stretch at 1720 cm⁻¹ in corresponds to ester and lactam C=O groups, which would also be present in the target compound. The absence of reported NMR data for the target complicates direct comparison, but the thiophene protons in (δ 7.45–6.90) and (implicit in MS data) suggest distinct electronic environments depending on substitution patterns.

Bioisosteric Potential: The 1,2,4-oxadiazole group in the target compound and the analogue serves as a bioisostere for ester or amide groups, enhancing metabolic stability. The thiophene ring’s electron-rich nature may improve π-π stacking in protein binding compared to phenyl substituents .

Research Findings and Limitations

- Data Gaps: No direct biological or solubility data for the target compound are available in the evidence. Comparisons rely on structural extrapolation.

- Thermal Stability: The higher melting point of the compound (227–230°C vs. 159–152°C for ) suggests that fused aromatic systems (e.g., chromenone) enhance stability compared to saturated pyridine derivatives.

- Synthetic Feasibility : The target compound’s synthesis would likely require multi-step protocols, including oxadiazole ring formation (via cyclization of amidoximes) and Suzuki coupling for thiophene introduction, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.